alpha-d-Arabinose tetrabenzoate
CAS No.: 7473-44-1
Cat. No.: VC16051106
Molecular Formula: C33H26O9
Molecular Weight: 566.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7473-44-1 |
|---|---|
| Molecular Formula | C33H26O9 |
| Molecular Weight | 566.6 g/mol |
| IUPAC Name | (4,5,6-tribenzoyloxyoxan-3-yl) benzoate |
| Standard InChI | InChI=1S/C33H26O9/c34-29(22-13-5-1-6-14-22)39-26-21-38-33(42-32(37)25-19-11-4-12-20-25)28(41-31(36)24-17-9-3-10-18-24)27(26)40-30(35)23-15-7-2-8-16-23/h1-20,26-28,33H,21H2 |
| Standard InChI Key | YHLULIUXPPJCPL-UHFFFAOYSA-N |
| Canonical SMILES | C1C(C(C(C(O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
Alpha-D-arabinose tetrabenzoate is a fully benzoylated derivative of the pentose sugar alpha-D-arabinose. The esterification of all four hydroxyl groups with benzoic acid results in a hydrophobic molecule with enhanced stability against enzymatic degradation . Key molecular properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 566.6 g/mol | |
| CAS Registry Number | 22435-09-2 | |
| IUPAC Name | (4,5,6-Tribenzoyloxyoxan-3-yl) benzoate | |
| InChI Key | YHLULIUXPPJCPL-UHFFFAOYSA-N |
The stereochemistry of the arabinose moiety (-D configuration) critically influences its interactions with enzymes and chiral catalysts . X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm that the benzoyl groups adopt equatorial positions, minimizing steric hindrance and optimizing molecular packing in crystalline forms .
Spectral Data and Structural Confirmation
Fourier-transform infrared spectroscopy (FT-IR) of alpha-D-arabinose tetrabenzoate reveals characteristic absorption bands at (C=O stretching of esters) and (C-O-C stretching), confirming successful esterification. -NMR spectra display distinct signals for the anomeric proton () and aromatic protons of the benzoyl groups () .
Synthesis and Production
Laboratory-Scale Synthesis
The synthesis of alpha-D-arabinose tetrabenzoate typically involves the reaction of alpha-D-arabinose with benzoyl chloride in anhydrous pyridine, catalyzed by or at . The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl groups of arabinose attack the electrophilic carbonyl carbon of benzoyl chloride. Key steps include:
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Protection of Hydroxyl Groups: Pyridine acts as both a base and solvent, neutralizing HCl byproducts and preventing premature hydrolysis.
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Temperature Control: Maintaining ensures complete esterification while minimizing side reactions such as sugar decomposition.
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Purification: Crude product is recrystallized from ethanol or chromatographed on silica gel to achieve >95% purity .
Industrial Production Challenges
Industrial-scale production faces challenges in optimizing reaction efficiency and waste management. Continuous flow reactors have been proposed to enhance heat transfer and reduce reaction times, but scaling remains limited due to the high cost of benzoyl chloride and the need for specialized equipment.
Chemical Properties and Reactivity
Hydrolytic Stability
Alpha-D-arabinose tetrabenzoate undergoes hydrolysis under acidic () or alkaline () conditions, yielding benzoic acid and alpha-D-arabinose . The rate of hydrolysis follows first-order kinetics, with a half-life of in at . Enzymatic hydrolysis by esterases (e.g., porcine liver esterase) occurs at the 2- and 3-positions preferentially, producing partially debenzoylated intermediates .
Oxidation and Reduction Reactions
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Oxidation: Treatment with in acetone oxidizes the anomeric carbon to a ketone, forming alpha-D-ribo-hexulosonic acid tetrabenzoate .
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Reduction: Catalytic hydrogenation () reduces benzoyl groups to benzyl alcohols, yielding a tetra-alcohol derivative.
Mechanism of Action and Biological Interactions
Metabolic Pathway Modulation
Upon hydrolysis in biological systems, alpha-D-arabinose tetrabenzoate releases alpha-D-arabinose, which enters the pentose phosphate pathway. This sugar competitively inhibits glucose-6-phosphate dehydrogenase (), potentially altering NADPH production and redox homeostasis .
Enzyme Interactions
Studies on Escherichia coli L-arabinose isomerase reveal that the benzoate groups sterically hinder substrate binding, reducing the enzyme’s activity by 40% at concentration . This inhibition is reversible and non-competitive, suggesting allosteric modulation .
Applications in Scientific Research
Organic Synthesis
Alpha-D-arabinose tetrabenzoate serves as a protected sugar intermediate in the synthesis of:
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Glycosyl Donors: Benzoyl groups enhance the stability of glycosyl trichloroacetimidates during oligosaccharide assembly.
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Chiral Auxiliaries: The compound’s rigid structure facilitates asymmetric induction in Diels-Alder reactions .
Biochemical Studies
Researchers utilize the compound to:
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Probe carbohydrate-active enzymes (e.g., glycosidases, esterases) via substrate analog studies .
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Investigate membrane permeability of glycosylated drugs using artificial lipid bilayers.
Materials Science
Incorporation into polymers improves thermal stability; for example, polyesters containing alpha-D-arabinose tetrabenzoate exhibit a glass transition temperature () increase of compared to unmodified analogs.
Comparison with Analogous Compounds
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